
2,2'-Bis(2,2-dibromoethenyl)-6,6'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is a synthetic organic compound characterized by its unique structure, which includes two brominated ethenyl groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of ethenyl groups attached to a biphenyl core. One common method is the bromodesilylation of trimethylsilyl groups using N-bromosuccinimide (NBS) as the brominating agent . This reaction is carried out under controlled conditions to ensure the selective bromination of the ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the brominated ethenyl groups to less reactive species.
Substitution: The bromine atoms in the ethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its derivatives could lead to the discovery of new pharmaceutical agents with therapeutic properties.
Mecanismo De Acción
The mechanism by which 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, the brominated ethenyl groups act as reactive sites for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(2,2-dibromoethenyl)biphenyl: A similar compound without the dimethyl groups.
2,2’-Bis(2,2-dibromoethenyl)-1,1’-biphenyl: Another variant with different substitution patterns on the biphenyl core.
Uniqueness
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to the presence of both brominated ethenyl groups and dimethyl substitutions on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
403618-83-7 |
|---|---|
Fórmula molecular |
C18H14Br4 |
Peso molecular |
549.9 g/mol |
Nombre IUPAC |
1-(2,2-dibromoethenyl)-2-[2-(2,2-dibromoethenyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C18H14Br4/c1-11-5-3-7-13(9-15(19)20)17(11)18-12(2)6-4-8-14(18)10-16(21)22/h3-10H,1-2H3 |
Clave InChI |
IOBDHOQSBPXPHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C=C(Br)Br)C2=C(C=CC=C2C=C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


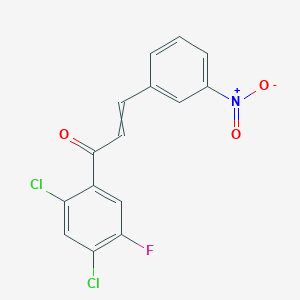
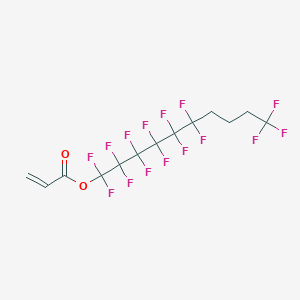
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
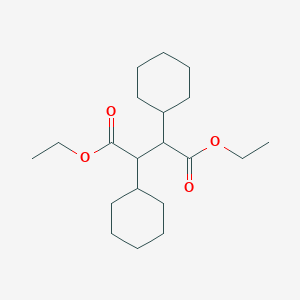
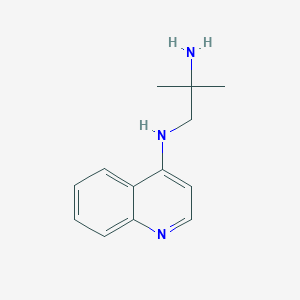
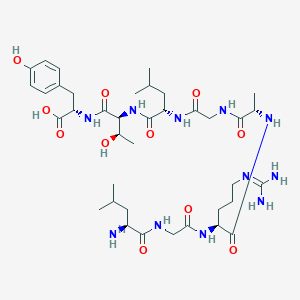
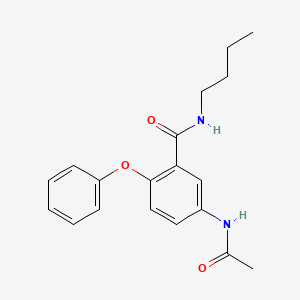

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
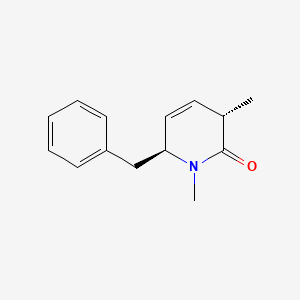
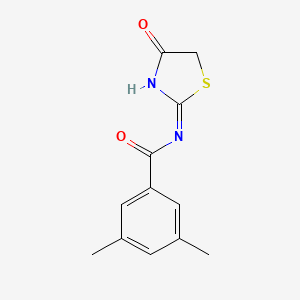
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

